(S)-2-Aminohexan-1-olhydrochloride

Catalog No.
S13624519
CAS No.
M.F
C6H16ClNO
M. Wt
153.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Aminohexan-1-olhydrochloride

Product Name

(S)-2-Aminohexan-1-olhydrochloride

IUPAC Name

(2S)-2-aminohexan-1-ol;hydrochloride

Molecular Formula

C6H16ClNO

Molecular Weight

153.65 g/mol

InChI

InChI=1S/C6H15NO.ClH/c1-2-3-4-6(7)5-8;/h6,8H,2-5,7H2,1H3;1H/t6-;/m0./s1

InChI Key

SKICEFAZSRNYCY-RGMNGODLSA-N

Canonical SMILES

CCCCC(CO)N.Cl

Isomeric SMILES

CCCC[C@@H](CO)N.Cl

(S)-2-Aminohexan-1-olhydrochloride is a chiral amino alcohol that serves as an important compound in organic chemistry and pharmaceutical applications. It features a hydroxyl group and an amino group, which contribute to its reactivity and biological activity. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

  • Oxidation: The hydroxyl group can be oxidized to yield a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The amino group can be reduced to form a primary amine, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: This compound can participate in nucleophilic substitution reactions, where either the amino or hydroxyl groups are replaced by other functional groups, often facilitated by reagents like alkyl halides or acyl chlorides.

Research indicates that (S)-2-Aminohexan-1-olhydrochloride has potential biological activities, particularly in modulating biochemical pathways. Its structural features allow it to interact with specific enzymes and receptors, influencing various physiological processes. The compound is being studied for its role as a precursor in synthesizing biologically active molecules and its potential therapeutic applications.

The synthesis of (S)-2-Aminohexan-1-olhydrochloride typically involves the following steps:

  • Starting Material: The process often begins with 2-oxohexanoic acid.
  • Reduction: The keto group is reduced to an alcohol using catalytic hydrogenation with hydrogen gas and a catalyst such as palladium on carbon.
  • Amination: An amino group is introduced through a substitution reaction involving ammonia or an amine source.
  • Hydrochloride Formation: Finally, treatment with hydrochloric acid forms the hydrochloride salt, enhancing solubility.

In industrial settings, continuous flow reactors may be employed for scalable production, ensuring high purity and yield through advanced purification techniques like crystallization and chromatography.

(S)-2-Aminohexan-1-olhydrochloride has diverse applications across various fields:

  • Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
  • Biology: The compound is investigated for its potential roles in biochemical pathways and as a precursor to biologically active compounds.
  • Medicine: Research explores its therapeutic potential, particularly as a precursor in pharmaceutical synthesis.
  • Industry: It is utilized in producing specialty chemicals and as an intermediate in various industrial processes.

The mechanism of action for (S)-2-Aminohexan-1-olhydrochloride involves interactions with molecular targets such as enzymes and receptors. Its amino and hydroxyl groups facilitate hydrogen bonding, enabling it to modulate biochemical pathways effectively. These interactions can influence the activity of various proteins and enzymes critical for physiological functions.

Here are some similar compounds that share structural characteristics or functional groups with (S)-2-Aminohexan-1-olhydrochloride:

Compound NameStructure TypeKey Features
(S)-3-Aminohexan-1-olhydrochlorideAmino alcoholSimilar chiral center; differing position of amino group
2-Aminoheptan-1-olAmino alcoholLonger carbon chain; potential for different biological activity
2-AminopentanolAmino alcoholShorter carbon chain; used in similar applications

Each of these compounds exhibits unique properties due to variations in their structure, which may influence their reactivity and biological activity compared to (S)-2-Aminohexan-1-olhydrochloride.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

153.0920418 g/mol

Monoisotopic Mass

153.0920418 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

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